Enkephalin-Degrading Enzyme Inhibitory Potency: Epitalon vs. Livagen — 25-Fold Difference in IC50 from Direct Head-to-Head Comparison
In a direct head-to-head comparison, Kost et al. (2003) evaluated Epitalon (Ala-Glu-Asp-Gly) and Livagen (Lys-Glu-Asp-Ala) for inhibition of enkephalin-degrading enzymes from human serum using 3H-Leu-enkephalin hydrolysis as the readout. Epitalon showed an IC50 of 500 µM, whereas Livagen showed an IC50 of 20 µM — a 25-fold difference in potency, with Livagen being the more potent inhibitor [1]. This quantitative divergence arises from a single N-terminal residue difference (Ala vs. Lys), demonstrating that homologous tetrapeptides cannot be assumed to have similar pharmacological activity on the endogenous opioid system.
| Evidence Dimension | IC50 for inhibition of enkephalin-degrading enzymes from human serum |
|---|---|
| Target Compound Data | IC50 = 500 µM (Epitalon, Ala-Glu-Asp-Gly) |
| Comparator Or Baseline | IC50 = 20 µM (Livagen, Lys-Glu-Asp-Ala) |
| Quantified Difference | 25-fold difference (Livagen 25× more potent than Epitalon) |
| Conditions | In vitro assay: 3H-Leu-enkephalin hydrolysis in human serum; dose-inhibitory effect curves plotted; IC50 determined graphically |
Why This Matters
This direct comparative data enables researchers studying the endogenous opioid system or enkephalinase pathways to rationally select between Epitalon and Livagen based on the required inhibitory potency, rather than treating them as interchangeable peptide bioregulators.
- [1] Kost NV, Sokolov OYu, Gabaeva MV, Zolotarev YuA, Malinin VV, Khavinson VKh. Effect of new peptide bioregulators livagen and epitalon on enkephalin-degrading enzymes in human serum. Izv Akad Nauk Ser Biol. 2003 Jul-Aug;(4):427-9. PMID: 12942748. View Source
